molecular formula C8H9ClN2 B14172267 3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine

3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine

Cat. No.: B14172267
M. Wt: 168.62 g/mol
InChI Key: GRFBDGTUKMWEBI-UHFFFAOYSA-N
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Description

3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine is a heterocyclic compound that features a cyclopenta[b]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chlorine atom and an amine group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach is the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as employing water as a solvent and using catalytic systems, can enhance the sustainability of the production process .

Mechanism of Action

The mechanism of action of 3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine depends on its specific application. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This adsorption can involve both physisorption and chemisorption, depending on the molecular structure and the environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine is unique due to the presence of both a chlorine atom and an amine group, which allows for diverse chemical modifications and applications. Its versatility makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine

InChI

InChI=1S/C8H9ClN2/c9-5-3-6-7(10)1-2-8(6)11-4-5/h3-4,7H,1-2,10H2

InChI Key

GRFBDGTUKMWEBI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C=C(C=N2)Cl

Origin of Product

United States

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